molecular formula C10H11FO B13705581 4-Cyclopropyl-1-fluoro-2-methoxybenzene

4-Cyclopropyl-1-fluoro-2-methoxybenzene

Cat. No.: B13705581
M. Wt: 166.19 g/mol
InChI Key: GVAZIVUUKZRYGH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C10H11FO. It is a derivative of benzene, where the benzene ring is substituted with a cyclopropyl group, a fluorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-fluoro-2-methoxybenzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. For instance, starting with 4-fluoro-2-methoxybenzene, a cyclopropyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-cyclopropyl-2-methoxybenzaldehyde or 4-cyclopropyl-2-methoxybenzoic acid.

    Reduction: Formation of 4-cyclopropyl-2-methoxybenzene.

    Substitution: Formation of 4-cyclopropyl-2-methoxybenzenes with various substituents replacing the fluorine atom.

Scientific Research Applications

4-Cyclopropyl-1-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group can introduce steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Cyclopropyl-1-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-Cyclopropyl-1-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-Cyclopropyl-1-fluoro-2-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group can influence its solubility and interaction with other molecules.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-cyclopropyl-1-fluoro-2-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3

InChI Key

GVAZIVUUKZRYGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC2)F

Origin of Product

United States

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